

Paxalisib brain tissue distribution analysis

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Compound Focus: Paxalisib

CAS No.: 1382979-44-3

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Compound Profile and Therapeutic Rationale

Paxalisib (also known as GDC-0084) is a dual PI3K and mTOR inhibitor developed to cross the blood-brain barrier (BBB) for treating malignant gliomas and other brain cancers [1] [2] [3]. Its design addresses a major challenge in neuro-oncology: many potentially effective anti-cancer drugs cannot penetrate the BBB to reach their target [4].

- **Mechanism of Action:** It potently inhibits key nodes in the PI3K/AKT/mTOR pathway, a signaling cascade frequently activated in cancers. This pathway is dysregulated in over 70% of glioblastomas and is also active in a significant proportion of IDH-mutant diffuse gliomas [5]. By inhibiting this pathway, **paxalisib** disrupts signals for cell growth, proliferation, and survival.
- **Key Molecular Properties:** The following table summarizes the critical characteristics that enable its brain-penetrant function and its potency against intended targets [1] [2].

Table 1: Key Characteristics of Paxalisib

Property	Description / Value
Molecular Weight	382.19 g/mol [1] / 382.42 g/mol [2]
Targets (Kiapp)	PI3K α (2 nM), PI3K β (46 nM), PI3K δ (3 nM), PI3K γ (10 nM), mTOR (70 nM) [2]

Property	Description / Value
Blood-Brain Barrier (BBB) Penetration	Specifically designed to cross the BBB [1] [3]
Physicochemical Properties	Hydrogen Bond Donors: 1; Hydrogen Bond Acceptors: 9; Topological Polar Surface Area (TPSA): 117.1; XLogP: 1.01 [1]

Analytical Protocol for Brain Tissue Distribution

Quantifying drug concentrations in the brain is essential for confirming target engagement and understanding the relationship between dose, exposure, and efficacy.

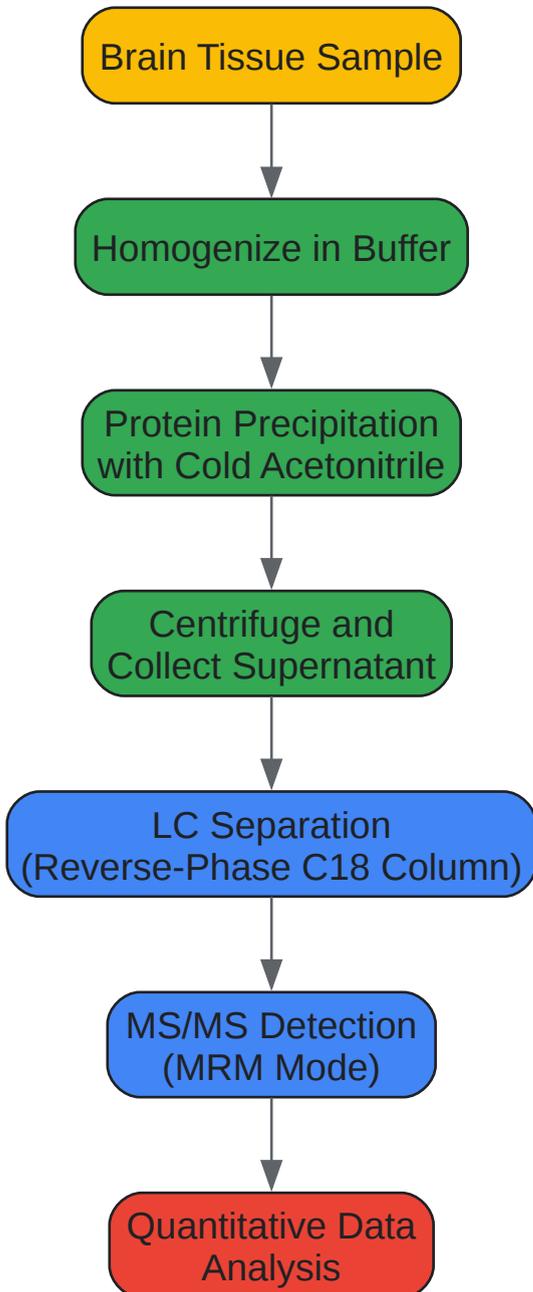
Sample Collection and Preparation

- **Dosing Formulation:** For animal studies, **paxalisib** is typically administered orally. A common in vivo formulation is a clear solution prepared with 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, with a recommended working concentration of 0.4 mg/mL [2].
- **Tissue Collection:** At predetermined time points post-dosing, animals are euthanized. Brain tissue is collected, rinsed with saline to remove blood, weighed, and snap-frozen in liquid nitrogen. The tissue can be stored at -80°C until analysis [2].
- **Homogenization:** Frozen brain tissue is thawed and homogenized in a phosphate-buffered saline (PBS) or an appropriate buffer. The homogenization process should be kept on ice to prevent compound degradation.
- **Protein Precipitation:** A volume of the brain homogenate (e.g., 50 µL) is mixed with a larger volume of ice-cold acetonitrile (e.g., 150 µL) containing an internal standard to precipitate proteins. The sample is then vortexed vigorously and centrifuged to pellet the proteins. The supernatant is collected for analysis.

Instrumental Analysis: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard method for sensitive and specific quantification of small molecules like **paxalisib** in complex biological matrices [2].

- **Liquid Chromatography (LC):** The supernatant is injected into an LC system. Separation is achieved using a reverse-phase C18 column with a gradient elution of water and acetonitrile (both modified with 0.1% formic acid) to resolve **paxalisib** from other components in the brain homogenate.
- **Tandem Mass Spectrometry (MS/MS):** The eluted compound is ionized and detected using a mass spectrometer. The specific transition from the parent ion to a characteristic product ion is monitored (Multiple Reaction Monitoring, MRM). This greatly enhances specificity and reduces background noise. The following diagram outlines the core workflow.



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Figure 1: Workflow for LC-MS/MS analysis of **paxalisib** in brain tissue.

Data Calculation

- A calibration curve is prepared by spiking known amounts of **paxalisib** into blank brain homogenate and processing it as described above.
- The peak area ratio (**paxalisib** / internal standard) from the MS/MS data is plotted against the known concentration to create the curve.
- The concentration of **paxalisib** in the unknown samples is calculated by interpolating their peak area ratios from this calibration curve.
- The total amount in the brain can be normalized to the tissue weight (e.g., ng per gram of tissue).

Key Experimental Findings and Data

Preclinical studies have validated the efficacy of **paxalisib**, which is directly linked to its successful distribution in the brain.

- **In Vivo Efficacy:** In orthotopic mouse models of human glioblastoma, oral administration of **paxalisib** achieved significant tumor growth inhibition of 70% and 40% in two different models (U87 and GS2, respectively). This efficacy is a direct result of its distribution throughout the brain and into intracranial tumors [2].
- **Target Engagement in the Brain:** **paxalisib** markedly inhibits the PI3K pathway in the mouse brain, causing up to 90% suppression of the phosphorylated Akt (pAkt) signal, a key downstream marker of pathway activity. This confirms that the drug not only reaches the brain but also engages its target effectively at tolerated doses [2].

Table 2: Summary of Key Preclinical Findings for Paxalisib

Study Type	Model System	Key Finding	Implication
In Vitro	Glioma cell lines	Inhibited proliferation with IC50 values ranging from 0.3 to 1.1 μ M [2]	Demonstrates direct anti-cancer activity.

Study Type	Model System	Key Finding	Implication
In Vivo (Mouse)	Orthotopic glioblastoma	70% and 40% tumor growth inhibition [2]	Confirms efficacy in a biologically relevant setting.
Pharmacodynamics	Mouse brain tissue	Up to 90% suppression of pAkt signal [2]	Validates target engagement in the brain.

Clinical Application and Protocol Integration

The promising preclinical data on brain penetration and efficacy has supported the transition of **paxalisib** into clinical trials for various brain cancers.

- **Ongoing Clinical Trials: Paxalisib** is being evaluated in multiple clinical settings. A Phase I study (NCT04192981) demonstrated that concurrent administration of 45 mg **paxalisib** with radiotherapy was generally well-tolerated and showed a 67% partial response rate in patients with solid tumor brain metastases harboring PI3K pathway mutations [6]. Furthermore, it is included as an investigational arm in the LUMOS-2 umbrella clinical trial (ACTRN12623000096651) for recurrent grade 2/3 gliomas, where treatment is assigned based on the tumor's molecular profile [5].
- **Integration in the Research Pipeline:** The analysis of brain tissue distribution is not a standalone activity. It is a critical component that connects the various stages of drug development, from preclinical validation to clinical application, as illustrated below.

*Figure 2: The role of brain distribution analysis in the drug development pipeline for **paxalisib**.*

Conclusion

Robust analysis of **paxalisib**'s brain tissue distribution has been fundamental to its development as a promising therapeutic for primary and metastatic brain tumors. The application of sensitive and specific LC-MS/MS protocols confirms its brain-penetrant properties, provides evidence for target engagement, and helps explain the efficacy observed in preclinical models and early-phase clinical trials.

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